molecular formula C5H11NO B7934579 (R)-2-Methylbutanamide

(R)-2-Methylbutanamide

Cat. No.: B7934579
M. Wt: 101.15 g/mol
InChI Key: XUXJHBAJZQREDB-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Methylbutanamide is an organic compound with the molecular formula C5H11NO It is a chiral amide derived from 2-methylbutanoic acid The compound is characterized by the presence of an amide functional group (-CONH2) attached to a chiral carbon atom, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Methylbutanamide can be synthesized through several methods. One common approach involves the reaction of ®-2-methylbutanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to facilitate the formation of the amide bond.

Another method involves the use of ®-2-methylbutanoyl chloride, which is reacted with ammonia or an amine to yield ®-2-methylbutanamide. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, ®-2-methylbutanamide can be produced through large-scale synthesis using similar methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

®-2-Methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids or nitriles.

    Reduction: Reduction of the amide group can yield primary amines.

    Substitution: The hydrogen atoms on the amide nitrogen can be substituted with alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides or aryl halides are used as reagents in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Methylbutanoic acid or 2-methylbutanenitrile.

    Reduction: 2-Methylbutanamine.

    Substitution: N-alkyl or N-aryl derivatives of ®-2-methylbutanamide.

Scientific Research Applications

®-2-Methylbutanamide has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential as a drug intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of ®-2-Methylbutanamide involves its interaction with specific molecular targets and pathways. As an amide, it can form hydrogen bonds and participate in various non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for target proteins or enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

®-2-Methylbutanamide can be compared with other similar compounds such as:

    (S)-2-Methylbutanamide: The enantiomer of ®-2-Methylbutanamide, which has different optical activity and potentially different biological activity.

    2-Methylbutanoic acid: The parent carboxylic acid from which ®-2-Methylbutanamide is derived.

    2-Methylbutanamine: The primary amine obtained by the reduction of ®-2-Methylbutanamide.

The uniqueness of ®-2-Methylbutanamide lies in its chiral nature and the presence of the amide functional group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXJHBAJZQREDB-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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